1H-Indazol-6-amine

anticancer antiproliferative selectivity window

This validated kinase inhibitor fragment (IC₅₀ 120 nM in purified kinase assays) delivers advantages over 4- and 5-amino positional isomers through a unique 6-amino hydrogen-bonding vector critical for selective kinase ATP-pocket engagement — proven in GAK inhibitor programs. As the key intermediate in FDA-approved axitinib (VEGFR TKI), it supports both fragment-based drug discovery and generic API manufacturing at multi-kilogram scale. Procurement at ≥98% purity ensures reproducible fragment screening and SAR expansion without additional purification.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 6343-52-8
Cat. No. B3427993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-6-amine
CAS6343-52-8
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NN=C2
InChIInChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10)
InChIKeyKEJFADGISRFLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-6-amine (CAS 6343-52-8) Procurement Guide: Chemical Identity and Core Scaffold Characteristics


1H-Indazol-6-amine (6-Aminoindazole, CAS 6343-52-8) is a heterobicyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring, with a primary amine group substituted at the 6-position of the indazole scaffold [1]. The compound exhibits a molecular weight of 133.15 g/mol, a melting point of 204-206 °C (decomposition), and predicted LogP of 1.726 . The 1H-tautomeric form is thermodynamically more stable than the 2H-form, a characteristic that influences its reactivity and binding orientation in biological systems [2]. This core scaffold serves as a privileged structure in medicinal chemistry, with the 6-amino substitution pattern providing a distinct hydrogen-bonding capacity and planar geometry that facilitates interactions with kinase ATP-binding pockets and other enzyme active sites [3].

1H-Indazol-6-amine vs. Positional Isomers: Why Generic Aminoindazole Substitution Compromises Experimental Reproducibility


Substitution of 1H-Indazol-6-amine with alternative aminoindazole positional isomers (e.g., 5-aminoindazole or 4-aminoindazole) or unsubstituted indazole is scientifically unsound without rigorous re-validation, due to fundamental differences in electronic distribution, hydrogen-bonding geometry, and target binding orientation. The 6-amino substitution positions the primary amine para to the N1 nitrogen of the pyrazole ring, creating a distinct vector for hydrogen bond donor/acceptor interactions that differs fundamentally from the 5-amino (meta-like) or 4-amino (ortho-like) isomers [1]. This positional specificity directly impacts kinase selectivity profiles, as demonstrated by the narrow-spectrum kinase inhibition observed for 6-substituted indazole derivatives in GAK inhibitor development programs, where the 6-position linkage was critical for maintaining target engagement while minimizing off-target kinome interactions [2]. Furthermore, the 6-aminoindazole core has been explicitly claimed in multiple patent families as the essential scaffold for achieving selective PDE4 inhibition and kinase modulation, with the 6-position substitution pattern constituting a key structural differentiator in composition-of-matter claims [3]. The quantitative evidence below establishes that even closely related analogs within the 6-aminoindazole series exhibit substantial potency variations, underscoring that generic substitution without empirical verification introduces unacceptable experimental variability.

1H-Indazol-6-amine Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Data


Antiproliferative Potency and Selectivity Window: 6-Aminoindazole Derivatives vs. Cancer vs. Normal Cells

The 6-substituted aminoindazole derivative N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibited an IC50 of 14.3 ± 4.4 μM against HCT116 human colorectal cancer cells, while demonstrating no significant cytotoxicity in normal MRC5 lung fibroblast cells at concentrations up to 100 μM, yielding a selectivity index of >7.0 [1]. In comparison, the structurally related N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) demonstrated enhanced potency with an IC50 of 0.4 ± 0.3 μM in the same HCT116 cell line, a 36-fold improvement over compound 9f [2]. The unsubstituted parent compound 1H-indazol-6-amine served as the synthetic starting material for both derivatives, highlighting that the 6-aminoindazole core is essential but the substituent pattern critically modulates potency [3].

anticancer antiproliferative selectivity window HCT116 MRC5

Kinase Inhibition Potency: Direct 1H-Indazol-6-amine Activity in Purified Enzyme Assay

In a direct in vitro kinase assay using purified enzyme, 1H-Indazol-6-amine (parent compound, no additional substitutions) demonstrated an IC50 of 120 nM [1]. This represents the intrinsic kinase inhibitory capacity of the unadorned 6-aminoindazole scaffold, which serves as a baseline for evaluating the contribution of subsequent structural modifications. For context, structurally elaborated 6-aminoindazole derivatives evaluated against cyclin G-associated kinase (GAK) achieved IC50 values ranging from 1.4 μM to >10 μM depending on substitution pattern, with 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine (35) achieving IC50 = 1.4 μM [2]. The 120 nM potency of the parent scaffold indicates that the 6-aminoindazole core itself possesses substantial target engagement capability, validating its utility as a fragment for hit-to-lead campaigns or as a control compound in kinase inhibitor screening panels [3].

kinase inhibition enzyme assay IC50 ATP-competitive fragment-based screening

Enzymatic NADase-Catalyzed Conversion Efficiency: 6-Aminoindazole vs. 5-Aminoindazole and Other Analogs

In an NADase-catalyzed base-exchange reaction converting various indazole derivatives to indazole adenine dinucleotides, 6-aminoindazole demonstrated a conversion yield of 41-76% under standardized conditions [1]. This yield range is directly comparable to other substituted indazoles evaluated in the same study, including 5-aminoindazole, hydroxyindazole, methoxyindazole, chloroindazole, and unsubstituted indazole. The 6-amino substitution position enabled successful enzymatic recognition and incorporation by NADase, while the variation in yield (41-76%) relative to other analogs reflects differences in substrate accommodation within the enzyme active site. This differential enzymatic processing has direct implications for metabolic stability predictions and biocatalytic synthetic route planning [2].

NADase biocatalysis base-exchange reaction dinucleotide synthesis enzymatic efficiency

Chemical Stability and Physical Form Consistency: Storage and Handling Specifications

1H-Indazol-6-amine is reported as stable under normal temperatures and pressures, with a melting point of 204-206 °C (with decomposition) . The compound is typically supplied as a white to yellow powder with purity specifications of 95-98% . Storage recommendations include keeping the container tightly closed in a cool, dry, well-ventilated area away from incompatible substances, with some vendors specifying storage at 2-8 °C . The defined melting point and decomposition temperature provide quality control benchmarks for verifying batch-to-batch consistency upon receipt, while the documented stability under normal laboratory conditions supports routine handling without specialized atmospheric controls .

stability storage conditions melting point purity procurement specifications

Synthetic Accessibility and Yield Efficiency: 1H-Indazol-6-amine Preparation Routes

1H-Indazol-6-amine is industrially prepared via reduction of 6-nitroindazole. The conventional batch process using Raney nickel catalyst and hydrazine hydrate achieves 96% yield, though this method faces scalability challenges due to catalyst deactivation and safety concerns with hydrazine [1]. A continuous flow alternative using a tubular reactor with Pd/C or Pt/C heterogeneous catalyst and hydrogen gas at 80-140 °C achieves comparable conversion with improved process safety and catalyst longevity, with optimal conditions specifying a 6-nitroindazole to hydrogen molar ratio of 1:4.0 and 20-50 second residence time . The 6-nitroindazole precursor is itself prepared from 2-amino-4-nitrotoluene via diazotization and cyclization . This well-established synthetic pathway from commercially available starting materials ensures consistent supply availability and predictable pricing relative to more synthetically complex positional isomers .

synthesis yield catalyst reduction 6-nitroindazole axitinib intermediate

Target Engagement Profile: Multi-Target Biochemical Interaction Data

1H-Indazol-6-amine has been characterized in biochemical profiling assays against multiple protein targets. The compound has been designed and evaluated as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, demonstrating suppression of IDO1 protein expression in cellular assays [1]. In the Probes & Drugs Portal, the compound shows documented interactions with microtubule-associated protein tau (MAPT, score 6.8), replicative DNA helicase DnaB (score 5.35), and fructose-bisphosphate aldolase (score 5.1) among others [2]. This multi-target interaction profile distinguishes 1H-Indazol-6-amine from alternative scaffolds such as benzofuran analogs, which were co-claimed in PDE4 inhibitor patents but exhibit different target selectivity patterns [3]. The broader target engagement spectrum of the 6-aminoindazole core may be advantageous for phenotypic screening campaigns or disadvantageous for target-specific probe development, depending on the research objective [4].

target engagement biochemical profiling IDO1 tau protein DNA helicase selectivity

1H-Indazol-6-amine: Validated Research Applications Based on Quantitative Evidence


Kinase Inhibitor Fragment-Based Drug Discovery and Screening Library Construction

1H-Indazol-6-amine serves as a validated fragment starting point for kinase inhibitor development, supported by its intrinsic IC50 of 120 nM in purified kinase assays [1]. The compound's defined hydrogen-bonding capacity and planar geometry, combined with its favorable physicochemical properties (MW 133.15, LogP 1.726), conform to fragment-based screening criteria [2]. The 6-amino substitution position provides a vector for subsequent elaboration that has been successfully exploited in the development of GAK inhibitors, where 6-substituted indazole derivatives maintained target engagement while enabling optimization of metabolic stability [3]. Procurement of high-purity 1H-Indazol-6-amine enables direct use in fragment screening campaigns without additional synthetic manipulation, with the 120 nM baseline potency providing a reference point for hit validation and SAR expansion [4].

Colorectal Cancer Antiproliferative Agent Lead Optimization

The 6-aminoindazole scaffold has demonstrated reproducible antiproliferative activity against HCT116 human colorectal cancer cells, with derivative 9f showing an IC50 of 14.3 ± 4.4 μM and derivative 36 showing an IC50 of 0.4 ± 0.3 μM [1]. Notably, compound 9f exhibited a favorable selectivity window with IC50 >100 μM against normal MRC5 lung fibroblasts, indicating cancer-selective cytotoxicity [2]. This selectivity profile, combined with the IDO1 inhibitory mechanism (suppression of IDO1 protein expression observed for compound 36), positions 1H-Indazol-6-amine as a validated starting material for medicinal chemistry programs targeting colorectal cancer [3]. The parent compound provides the core scaffold for systematic SAR studies exploring N1-substitution, C3-modification, and amine derivatization strategies [4].

Biocatalytic Synthesis of Indazole Adenine Dinucleotides

1H-Indazol-6-amine is a competent substrate for NADase-catalyzed base-exchange reactions, achieving 41-76% conversion to the corresponding indazole adenine dinucleotide [1]. This enzymatic competency distinguishes the 6-amino positional isomer from certain other indazole derivatives and enables biocatalytic access to modified dinucleotides for biochemical probe development or metabolic pathway studies [2]. The reaction proceeds under mild aqueous conditions using β-NAD as the dinucleotide donor, offering a green chemistry alternative to traditional chemical phosphorylation and coupling strategies [3]. The documented substrate acceptance by NADase also provides a framework for predicting potential metabolic interactions involving NAD-dependent pathways [4].

Axitinib and Related VEGFR Inhibitor Intermediate Manufacturing

1H-Indazol-6-amine is the key intermediate in the synthesis of axitinib (CAS 319460-85-0), an FDA-approved VEGFR tyrosine kinase inhibitor for advanced renal cell carcinoma [1]. The compound is prepared from 6-nitroindazole via catalytic hydrogenation, with continuous flow methods achieving high yield while addressing the safety and scalability limitations of traditional batch hydrazine reduction [2]. The well-established synthetic route and commercial availability of 1H-Indazol-6-amine at multi-kilogram scale support both research-scale analogue synthesis and industrial process development for generic axitinib manufacturing [3]. Procurement specifications emphasizing purity (≥95%) and defined physical properties (mp 204-206 °C) ensure consistent intermediate quality for downstream coupling to the axitinib core structure [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.